![molecular formula C27H19ClFN5O3S B1681213 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide CAS No. 1125632-93-0](/img/structure/B1681213.png)
2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide
Overview
Description
Potent inhibitory activity in both B-RAF and VEGFR2
Takeda-6d is a Novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor.
Scientific Research Applications
Cancer Research
Takeda-6d is a dual inhibitor of RAF kinases and VEGFR2 . It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, as well as VEGFR2 . It has been found to inhibit MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . This makes it a potential candidate for cancer research, particularly in the study of colon cancer and melanoma.
Inhibition of Growth Factor Receptors
Takeda-6d is selective for RAF kinases and VEGFR2 over a panel of 19 additional kinases . However, it does inhibit FGFR3, PDGFRα, and PDGFRβ . This suggests that Takeda-6d could be used in research focused on the inhibition of growth factor receptors.
VEGF-A-induced Phosphorylation
Takeda-6d has been found to inhibit VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells . This suggests a potential application in research related to angiogenesis and vascular biology.
In Vivo Antitumor Activity
Takeda-6d has demonstrated in vivo antitumor activity. In an A375 melanoma mouse xenograft model, Takeda-6d (10 mg/kg) reduced tumor volume . This suggests its potential use in preclinical research and drug development.
Kinase Inhibition
Takeda-6d has shown potent inhibitory activity in both B-RAF with IC50 of 7.0nM and VEGFR2 with IC50 of 2.2nM . This suggests its potential use in research related to kinase inhibition.
Cell Signaling
Takeda-6d’s ability to inhibit RAF kinases and VEGFR2 suggests its potential use in research related to cell signaling, particularly in the ERK/MAPK signaling pathway .
Biochemical Research
Takeda-6d falls under the category of biochemicals . Its various inhibitory activities suggest its potential use in biochemical research, particularly in the study of kinases and growth factor receptor signaling .
Mechanism of Action
Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .
Target of Action
The primary targets of Takeda-6d are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .
Mode of Action
Takeda-6d interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, Takeda-6d can suppress the signaling pathways they are involved in .
Biochemical Pathways
Takeda-6d affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .
Pharmacokinetics
Takeda-6d is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .
Result of Action
The inhibition of BRAF and VEGFR2 by Takeda-6d leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where Takeda-6d showed tumor regression without severe toxicity .
properties
IUPAC Name |
2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMAXSABUPRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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